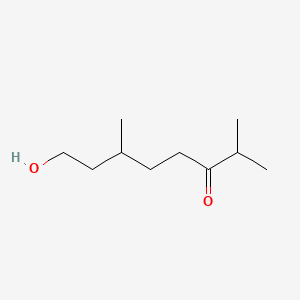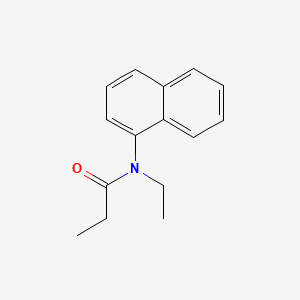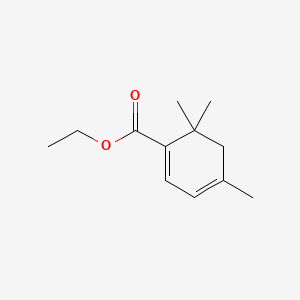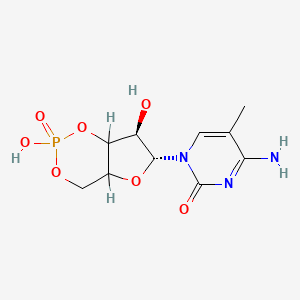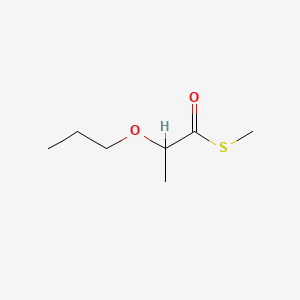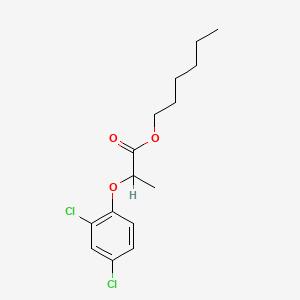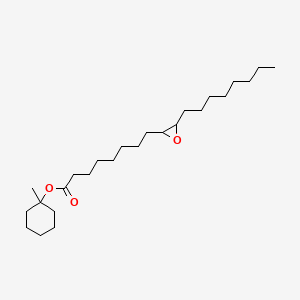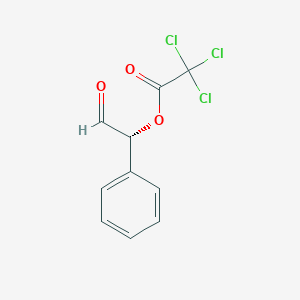
N-(3-(Triethoxysilyl)propyl)formamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-(Triethoxysilyl)propyl)formamide is an organosilicon compound with the molecular formula C10H23NO4Si. It is known for its unique properties, which make it valuable in various scientific and industrial applications. This compound is often used as a coupling agent, which helps in bonding organic and inorganic materials.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-(Triethoxysilyl)propyl)formamide can be synthesized through the reaction of 3-aminopropyltriethoxysilane with formic acid. The reaction typically occurs under controlled conditions, with the presence of a catalyst to facilitate the process. The reaction can be represented as follows:
3-aminopropyltriethoxysilane+formic acid→this compound+water
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced reactors and purification techniques helps in achieving the desired quality.
Chemical Reactions Analysis
Types of Reactions
N-(3-(Triethoxysilyl)propyl)formamide undergoes various chemical reactions, including:
Hydrolysis: The compound reacts with water, leading to the formation of silanol groups.
Condensation: The silanol groups can further condense to form siloxane bonds.
Substitution: The ethoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water or moisture.
Condensation: Catalyzed by acids or bases.
Substitution: Requires specific reagents depending on the desired substitution.
Major Products Formed
Hydrolysis: Silanol derivatives.
Condensation: Siloxane polymers.
Substitution: Various substituted silanes.
Scientific Research Applications
N-(3-(Triethoxysilyl)propyl)formamide has a wide range of applications in scientific research:
Chemistry: Used as a coupling agent to improve the adhesion between organic and inorganic materials.
Biology: Employed in the modification of biomolecules for enhanced stability and functionality.
Medicine: Utilized in drug delivery systems to improve the bioavailability of therapeutic agents.
Industry: Applied in the production of coatings, adhesives, and sealants to enhance their performance.
Mechanism of Action
The mechanism of action of N-(3-(Triethoxysilyl)propyl)formamide involves its ability to form strong bonds with both organic and inorganic materials. The triethoxysilyl group undergoes hydrolysis to form silanol groups, which can then condense to form siloxane bonds. This property makes it an effective coupling agent, enhancing the adhesion and stability of composite materials.
Comparison with Similar Compounds
Similar Compounds
- N-(3-(Trimethoxysilyl)propyl)ethylenediamine
- 2-Bromo-2-methyl-N-(3-(triethoxysilyl)propyl)propanamide
Comparison
N-(3-(Triethoxysilyl)propyl)formamide is unique due to its specific functional groups, which provide distinct reactivity and bonding capabilities. Compared to N-(3-(Trimethoxysilyl)propyl)ethylenediamine, it offers different hydrolysis and condensation properties, making it suitable for specific applications. The presence of the formamide group also imparts unique characteristics that are not found in other similar compounds.
Properties
CAS No. |
76524-94-2 |
|---|---|
Molecular Formula |
C10H23NO4Si |
Molecular Weight |
249.38 g/mol |
IUPAC Name |
N-(3-triethoxysilylpropyl)formamide |
InChI |
InChI=1S/C10H23NO4Si/c1-4-13-16(14-5-2,15-6-3)9-7-8-11-10-12/h10H,4-9H2,1-3H3,(H,11,12) |
InChI Key |
ZGJZKIWPDBYTJA-UHFFFAOYSA-N |
Canonical SMILES |
CCO[Si](CCCNC=O)(OCC)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


